3-Chloro-4-iodobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-iodobenzo[d]isoxazole is a halogenated isoxazole derivative. Isoxazoles are a class of aromatic heterocycles known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both chlorine and iodine atoms in the compound enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the tandem synthesis involving the reaction of copper(I) alkynes with dichloroformaldoxime in the presence of iodine . This method allows for the efficient introduction of both chlorine and iodine atoms into the isoxazole ring.
Industrial Production Methods
Industrial production methods for halogenated isoxazoles, including 3-Chloro-4-iodobenzo[d]isoxazole, often involve large-scale reactions using similar synthetic routes. The use of metal catalysts, such as copper(I), and halogenating agents like iodine, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace halogen atoms.
Cross-Coupling: Palladium or copper catalysts are commonly used in cross-coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-Chloro-4-iodobenzo[d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodobenzo[d]isoxazole involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-bromobenzo[d]isoxazole
- 3-Chloro-4-fluorobenzo[d]isoxazole
- 3-Chloro-4-methylbenzo[d]isoxazole
Uniqueness
3-Chloro-4-iodobenzo[d]isoxazole is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for further functionalization. This dual halogenation makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4-iodo-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAEPINTFSDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.